
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Descripción general
Descripción
The compound (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the empirical formula C6H7ClN2 . It has a molecular weight of 142.59 .
Molecular Structure Analysis
The molecular structure of(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine can be represented by the SMILES string NCc1ccnc(Cl)c1 . The InChI string is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine include a molecular weight of 142.58 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Biological Studies : This compound has been used as a starting point for synthesizing a variety of triazolothiadiazines and triazolothiadiazoles, which have been characterized and studied for their antibacterial and insecticidal activities (Holla et al., 2006).
Complex Synthesis : Another research focuses on the synthesis of complex compounds involving 1H-1,2,3-triazol-4-yl methanamine, detailing their structure based on NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).
Biological and Medicinal Applications
Antimicrobial Activities : Research indicates the utility of similar compounds in creating antimicrobial agents. Fused heterocyclic 1,2,4-triazoles, synthesized through iodine(III)-mediated oxidative approach, have demonstrated potent antimicrobial properties (Prakash et al., 2011).
Catalytic Activity in Chemical Processes : Ruthenium complexes containing triazolylmethanamine ligands have been synthesized and shown to have excellent activity in hydrogenation of ketones and aldehydes, indicating their potential in catalytic applications (Sole et al., 2019).
Fungicidal and Insecticidal Activities : Compounds synthesized from similar molecules have exhibited moderate to weak fungicidal and insecticidal activities, suggesting their potential in pest control applications (Chen & Shi, 2008).
Anticonvulsant Properties : Research on heterocyclic Schiff bases of pyridine, including structures similar to (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine, has shown potential anticonvulsant activities, making them candidates for drug development in this area (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light : Iron(III) complexes with catecholates and related structures have displayed photocytotoxic properties in red light, which could be relevant in medical imaging and cancer therapy (Basu et al., 2014).
Safety and Hazards
The safety data sheet for (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-3-7(1-2-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOUBPYOWUCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



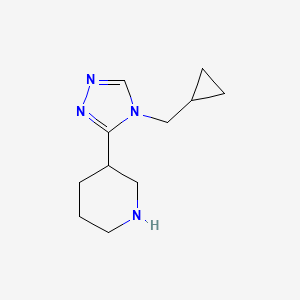
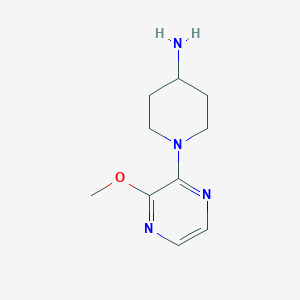
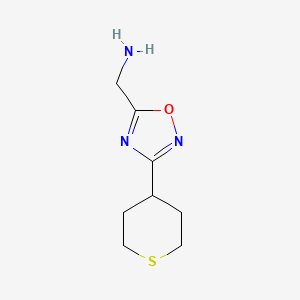
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
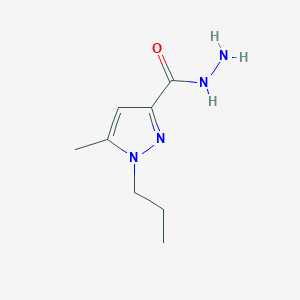
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

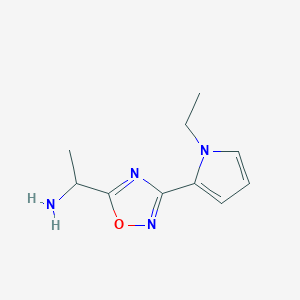
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)